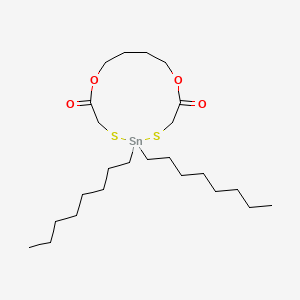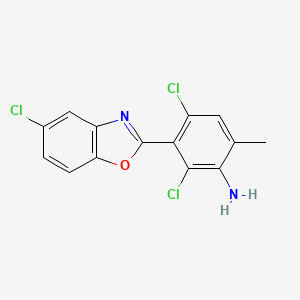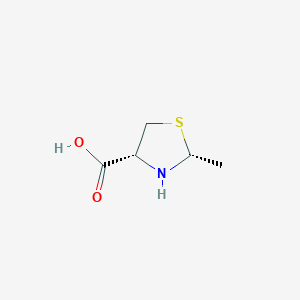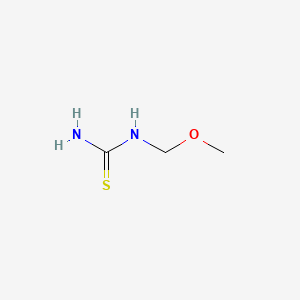
Ammonium, oxydiethylenebis(trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, oxydiethylenebis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C10-H26-N2-O.2I and a molecular weight of 444.18 . This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, oxydiethylenebis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. In this case, the reaction involves the alkylation of a tertiary amine with diiodide . The reaction conditions usually include a solvent such as methanol or ethanol and a temperature range of 50-70°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, oxydiethylenebis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while substitution reactions can yield various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium, oxydiethylenebis(trimethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis and DNA extraction protocols.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surfactants
Wirkmechanismus
The mechanism of action of ammonium, oxydiethylenebis(trimethyl-, diiodide) involves its interaction with microbial cell membranes. The positively charged ammonium ions interact with the negatively charged components of the cell membrane, leading to disruption of the membrane integrity and cell lysis . This results in the inhibition of microbial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Comparison
Ammonium, oxydiethylenebis(trimethyl-, diiodide) is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent. Compared to benzalkonium chloride and cetyltrimethylammonium bromide, it has a higher molecular weight and different solubility characteristics, which can influence its application in various fields .
Eigenschaften
CAS-Nummer |
2576-43-4 |
|---|---|
Molekularformel |
C10H26I2N2O |
Molekulargewicht |
444.14 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(trimethylazaniumyl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C10H26N2O.2HI/c1-11(2,3)7-9-13-10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GSHPGFRNQUDFLK-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCOCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)


![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)


![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)

![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


